2-Methyl-5-(pyrrolidin-3-yloxy)pyridine
Description
Properties
CAS No. |
946715-59-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
InChI Key |
LSOZOIWNHPTWGV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)OC2CCNC2 |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs and their substituent variations:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The pyrrolidin-3-yloxy group in the target compound is moderately electron-donating due to the oxygen lone pairs, similar to methoxy substituents . This contrasts with electron-withdrawing groups like acrylate esters, which reduce pyridine’s basicity .
Physical and Spectroscopic Properties
Melting Points and Solubility :
Preparation Methods
Preparation Routes and Reaction Conditions
Pyrrolidine Derivative Preparation
A fundamental step is the preparation of the pyrrolidine component, often 2-methylpyrrolidine or its derivatives, which can be synthesized via hydrogenation of 2-methylpyrroline using platinum catalysts such as 5% Pt-C or platinum(IV) oxide. This hydrogenation typically occurs in alcohol solvents like a mixture of ethanol and methanol (2:1 to 3:1 v/v) at ambient temperature. The catalyst is removed by filtration, and the product can be isolated with optical purity greater than 50% ee (enantiomeric excess).
Coupling with Pyridine Derivatives
The coupling of the pyrrolidine moiety to the 2-methylpyridine core is generally performed in polar aprotic solvents, with dimethylformamide (DMF) being preferred due to its solvation properties and thermal stability. The reaction is carried out under nitrogen atmosphere at elevated temperatures ranging from 100 °C to 160 °C for 10 to 48 hours, facilitating nucleophilic substitution or ether formation at the 5-position of the pyridine ring.
Alternative Synthetic Route via Vinylpyrrolidone Intermediates
Another method involves the reaction of methyl 6-methylnicotinate with vinylpyrrolidone in the presence of sodium tert-butoxide and toluene under reflux at 110 °C. This produces a vinylpyrrolidone salt intermediate, which upon acid hydrolysis with concentrated hydrochloric acid at 88 °C, followed by reduction with sodium dithionite or lithium triethylborohydride, yields the desired pyrrolidinyl-substituted pyridine compound. This method has demonstrated yields up to approximately 58.78% with high purity (>99% GC purity).
Detailed Reaction Data and Examples
Notes on Solvents and Purification
- Solvents: DMF is preferred for coupling reactions due to its polarity and thermal stability. Alcohol mixtures (ethanol/methanol) are used in hydrogenation steps. Toluene serves as a reflux solvent in vinylpyrrolidone coupling.
- Purification: Organic layers are washed with brine solutions (e.g., 25% NaCl) to remove impurities, dried, and concentrated. Filtration removes platinum catalysts post-hydrogenation.
- Atmosphere: Nitrogen atmosphere is maintained during high-temperature coupling to prevent oxidation and side reactions.
Research Findings and Industrial Relevance
- The hydrogenation process using platinum catalysts provides a safe, scalable route to chiral pyrrolidine intermediates with good optical purity, essential for pharmaceutical applications.
- The multi-step route involving vinylpyrrolidone intermediates addresses issues of cost, yield, and safety, offering a practical synthesis suitable for industrial scale-up.
- Control of stereochemistry and avoidance of chromatographic separations are emphasized in related pyrrolidinyl pyridine analog syntheses, improving manufacturing efficiency.
Summary Table of Preparation Methods
| Method | Key Steps | Solvents | Catalyst/Reducing Agent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrogenation and Base Reaction | Hydrogenation of 2-methylpyrroline → tartrate salt → base reaction in DMF | Ethanol/methanol (2:1-3:1), DMF | 5% Pt-C, base | Ambient for hydrogenation; 100-160 °C for coupling | Not specified | Optical purity ≥ 50% ee | Scalable, safe, non-corrosive reagents |
| Vinylpyrrolidone Coupling | Methyl 6-methylnicotinate + vinylpyrrolidone → acid hydrolysis → reduction | Toluene, HCl, aqueous KOH | Sodium tert-butoxide, sodium dithionite or lithium triethylborohydride | 110 °C reflux; 88 °C hydrolysis; 75 °C reduction | 50-59% | >99% GC purity | High purity, industrially viable |
Q & A
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Answer : Use flow chemistry to control exothermic reactions and improve mixing. Optimize solvent recovery systems (e.g., distillation) and replace hazardous reagents with greener alternatives (e.g., NaOH instead of LiAlH₄). Process analytical technology (PAT) like inline NMR ensures consistency during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
